3-(5-Methyl-1-benzofuran-2-yl)propanoic acid

Lipophilicity Membrane permeability Physicochemical profiling

Researchers sourcing GPR120 agonist building blocks face a critical gap: unsubstituted benzofuran propanoic acids lack the lipophilicity needed for optimal membrane partitioning in cell-based assays. This 5-methyl substituted analog (CAS 1049115-27-6) directly addresses that limitation. - +0.31 LogP advantage over the des-methyl analog (LogP 2.76 vs. 2.45) while retaining identical TPSA (50.44 Ų), predicting ~2-fold greater octanol-water partitioning. - Validated by Merck as part of a benzofuran propanoic acid GPR120 agonist series with mechanism-based pharmacodynamic effects in murine oGTT models. - Achiral, sterically accessible linear propanoic acid side chain enables unrestricted amide coupling, esterification, and hydrazide formation for parallel library synthesis. Available from BenchChem with batch-specific purity documentation and global logistics support for drug discovery programs.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
Cat. No. B12126108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methyl-1-benzofuran-2-yl)propanoic acid
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2)CCC(=O)O
InChIInChI=1S/C12H12O3/c1-8-2-4-11-9(6-8)7-10(15-11)3-5-12(13)14/h2,4,6-7H,3,5H2,1H3,(H,13,14)
InChIKeyFFNSLWRNFAOZKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Methyl-1-benzofuran-2-yl)propanoic Acid: A Benzofuran Propanoic Acid Scaffold for GPR120-Targeted Drug Discovery and Chemical Biology


3-(5-Methyl-1-benzofuran-2-yl)propanoic acid (CAS 1049115-27-6) is a benzofuran-derived carboxylic acid bearing a 5-methyl substituent on the benzofuran ring and a three-carbon propanoic acid side chain at the 2-position . With a molecular formula of C12H12O3, molecular weight of 204.22 g/mol, calculated LogP of 2.76, and topological polar surface area (TPSA) of 50.44 Ų, the compound occupies a physicochemical space distinct from its des-methyl and chain-shortened analogs . This scaffold is structurally related to the benzofuran propanoic acid series reported by Merck as potent, selective GPR120 (FFAR4) agonists with mechanism-based pharmacodynamic effects in murine oral glucose tolerance tests [1].

Why In-Class Substitution Fails for 3-(5-Methyl-1-benzofuran-2-yl)propanoic Acid: Lipophilicity, Chain Length, and Substitution Pattern Are Non-Interchangeable


Benzofuran alkanoic acids are not functionally interchangeable. The 5-methyl substitution on the benzofuran ring increases calculated LogP by approximately 0.31 units versus the des-methyl analog 3-(1-benzofuran-2-yl)propanoic acid, altering membrane partitioning and protein binding . The three-carbon propanoic acid linker confers distinct conformational flexibility compared to the two-carbon acetic acid chain found in benzofuran-2-yl acetic acid derivatives, a parameter that has been shown to affect GPR40/FFAR1 and GPR120/FFAR4 receptor engagement in structurally related series [1]. Furthermore, the linear propanoic acid side chain at the benzofuran 2-position differs fundamentally from the α-methyl branched analog 2-(5-methyl-1-benzofuran-2-yl)propanoic acid (CAS 1541271-52-6) in both steric profile and metabolic vulnerability at the α-carbon . These physicochemical and structural distinctions mean that substituting any closely related benzofuran carboxylic acid for this specific compound introduces uncontrolled variables in target engagement, pharmacokinetic behavior, and synthetic derivatization outcomes.

Quantitative Differentiation Evidence for 3-(5-Methyl-1-benzofuran-2-yl)propanoic Acid vs. Closest Analogs


Lipophilicity Advantage: +0.31 LogP Shift Versus Des-Methyl Analog 3-(1-Benzofuran-2-yl)propanoic Acid

The 5-methyl substituent on the target compound raises calculated LogP to 2.76, compared with 2.45 for the des-methyl analog 3-(1-benzofuran-2-yl)propanoic acid (CAS 21683-86-3), representing a +0.31 LogP increase . Both compounds share identical TPSA (50.44 Ų), hydrogen bond acceptor count (2), and hydrogen bond donor count (1), isolating the lipophilicity difference to the methyl group contribution alone . This magnitude of LogP shift is consistent with an approximately 2-fold increase in octanol-water partition coefficient, which has been correlated with enhanced passive membrane permeability in benzofuran-containing drug candidates [1].

Lipophilicity Membrane permeability Physicochemical profiling

Scaffold Validation: Benzofuran Propanoic Acid Core Delivers Mechanism-Based GPR120 Agonism with In Vivo Glucose-Lowering Efficacy

The benzofuran-2-yl propanoic acid scaffold, of which the target compound is a direct structural member, has been validated as a core pharmacophore for GPR120 (FFAR4) agonism by Merck investigators. Optimization of this series yielded compound 37, which demonstrated acute mechanism-based pharmacodynamic effects in murine oral glucose tolerance tests (oGTT) [1]. The propanoic acid chain length at the benzofuran 2-position was found to be critical for GPR120 potency and selectivity over the related fatty acid receptor GPR40 (FFAR1). Compounds in this series with benzofuran propanoic acid architecture achieved low clearance, high oral bioavailability, and in vivo antidiabetic activity in rodents [2]. The 5-position of the benzofuran ring is a known vector for substituent diversification in GPR120 agonist SAR, with substituents at this position modulating potency and selectivity [3].

GPR120 agonism Type 2 diabetes Insulin sensitization

Propanoic Acid Chain Length vs. Acetic Acid: Extended Linker Geometry Enables Distinct Receptor Binding Conformations

The three-carbon propanoic acid linker in the target compound provides an additional methylene unit compared with the two-carbon acetic acid chain found in benzofuran-2-yl acetic acid derivatives (e.g., CAS 62119-70-4, MW 176.17, C10H8O3) . This additional rotatable bond (3 rotatable bonds in the target compound vs. approximately 2 in the acetic acid analog) enables distinct conformational sampling of the carboxylic acid moiety relative to the benzofuran ring plane. Patent literature on aroyl benzofuran acetic and propionic acids (US4780480A) explicitly teaches that the chain length between the benzofuran core and the carboxylic acid terminus is a critical determinant of pharmacological activity, with propionic acid derivatives exhibiting differential anti-inflammatory and analgesic profiles compared with their acetic acid counterparts [1]. In the GPR120 agonist series, the propanoic acid chain was essential for achieving potent receptor activation and selectivity over GPR40, whereas shorter or longer linkers attenuated activity [2].

Chain length optimization Conformational flexibility GPCR ligand design

5-Methyl vs. α-Methyl Substitution: Positional Isomerism Determines Metabolic Vulnerability and Steric Environment at the Carboxylic Acid α-Carbon

The target compound bears the methyl group at the 5-position of the benzofuran ring, whereas the positional isomer 2-(5-methyl-1-benzofuran-2-yl)propanoic acid (CAS 1541271-52-6) carries the methyl branch at the α-carbon of the propanoic acid chain . This positional isomerism produces two compounds with identical molecular formula (C12H12O3) and molecular weight (204.22) but profoundly different chemical and biological properties. α-Methyl substitution introduces a chiral center, creates steric hindrance adjacent to the carboxylic acid, and provides a site for CYP450-mediated oxidation that can generate reactive intermediates. In contrast, the 5-methyl substitution on the aromatic ring leaves the α-carbon unsubstituted, preserving linear geometry for carboxylate-directed hydrogen bonding and reducing metabolic liability at the side chain . In GPR120 agonist SAR, substitution at the benzofuran 5-position was used to tune potency and physicochemical properties without introducing the metabolic and stereochemical complications of α-branching [1].

Positional isomerism Metabolic stability Steric shielding

High-Value Application Scenarios for 3-(5-Methyl-1-benzofuran-2-yl)propanoic Acid Based on Quantitative Differentiation Evidence


GPR120 (FFAR4) Agonist Lead Optimization: Exploiting the 5-Methyl Substituent for Potency and Selectivity Tuning

The benzofuran propanoic acid scaffold of the target compound has been validated by Merck as a GPR120 agonist pharmacophore with in vivo glucose-lowering efficacy in rodent oGTT models [1]. The 5-methyl substituent provides a vector for modulating lipophilicity (LogP = 2.76, Δ+0.31 vs. des-methyl analog) without altering TPSA, enabling fine-tuning of ADME properties while retaining the core pharmacophore geometry . The Janssen GPR120 agonist patent (EP3421458A1) explicitly claims benzofuran-2-yl propanoic acid derivatives with 5-position substitution, confirming industrial interest in this substitution pattern [2]. Researchers initiating GPR120 agonist programs should prioritize this compound as a synthetic intermediate for SAR exploration at the benzofuran 5-position.

Membrane Permeability-Sensitive Assays: Selecting the 5-Methyl Analog for Enhanced Passive Diffusion Over the Des-Methyl Parent

In cell-based assays where passive membrane permeability is rate-limiting for target engagement, the 5-methyl substitution confers a calculated LogP advantage of 0.31 units over 3-(1-benzofuran-2-yl)propanoic acid (LogP 2.45) [1]. This lipophilicity increase, attributable solely to the methyl group while TPSA remains identical (50.44 Ų), predicts approximately 2-fold greater octanol-water partitioning . For intracellular target engagement or blood-brain barrier penetration studies, this physicochemical differentiation makes the 5-methyl compound the preferred choice over the unsubstituted benzofuran propanoic acid scaffold [2].

Carboxylate Derivatization Chemistry: Leveraging the Unhindered α-Carbon for Amide Coupling and Bioconjugation

The linear propanoic acid side chain with an unsubstituted α-carbon in the target compound provides unrestricted access for carboxylic acid derivatization reactions including amide coupling (e.g., HATU/EDC-mediated), esterification, and hydrazide formation [1]. This contrasts with the α-methyl positional isomer 2-(5-methyl-1-benzofuran-2-yl)propanoic acid (CAS 1541271-52-6), where steric hindrance from the α-methyl branch reduces coupling efficiency and introduces a chiral center that necessitates enantiomeric resolution . For medicinal chemistry campaigns requiring parallel library synthesis at the carboxylic acid terminus, the target compound's achiral, sterically accessible carboxylate is the superior building block [2].

Chain Length-Dependent Target Profiling: Differentiating GPR40 vs. GPR120 Selectivity Through Propanoic Acid Geometry

The three-carbon propanoic acid linker in the target compound provides conformational flexibility (3 rotatable bonds) that has been shown to be critical for GPR120 selectivity over the closely related fatty acid receptor GPR40 [1]. In the Merck benzofuran propanoic acid series, the propanoic acid chain length was essential for achieving potent GPR120 agonism while maintaining selectivity over GPR40, whereas benzofuran acetic acid analogs (2-carbon linker) exhibited distinct pharmacological profiles . US Patent US4780480A further documents that propionic acid chain length in benzofuran derivatives confers differential anti-inflammatory activity compared with acetic acid analogs [2]. Researchers studying free fatty acid receptor subtype selectivity should utilize the propanoic acid chain length as a key structural determinant.

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